cyclohexyl 2,2-bis(4-chlorophenoxy)acetate
Description
Properties
CAS No. |
30616-36-5 |
|---|---|
Molecular Formula |
C20H20Cl2O4 |
Molecular Weight |
395.3 g/mol |
IUPAC Name |
cyclohexyl 2,2-bis(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C20H20Cl2O4/c21-14-6-10-17(11-7-14)25-20(26-18-12-8-15(22)9-13-18)19(23)24-16-4-2-1-3-5-16/h6-13,16,20H,1-5H2 |
InChI Key |
VXPXCNZMCSKVAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)C(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(4-chlorophenoxy)acetic Acid Derivatives
The synthesis starts with 2-(4-chlorophenoxy)acetic acid, which can be prepared or procured commercially. This acid serves as the precursor for esterification.
- Esterification of 2-(4-chlorophenoxy)acetic acid with alcohols (e.g., ethanol or cyclohexanol) is catalyzed by acids such as concentrated sulfuric acid under reflux conditions to yield ethyl or cyclohexyl esters.
- For example, refluxing 2-(4-chlorophenoxy)acetic acid with ethanol and catalytic sulfuric acid produces ethyl 2-(4-chlorophenoxy)acetate.
Formation of Cyclohexyl Ester via Grignard Reaction
- A key step involves the reaction of ethyl benzoylformate with cyclohexylmagnesium bromide (a Grignard reagent) to form ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, which can be hydrolyzed to the corresponding acid.
- This method highlights the introduction of the cyclohexyl group onto the acetic acid framework via nucleophilic addition to a carbonyl precursor.
Mitsunobu Reaction for Phenoxy Substitution
- The Mitsunobu reaction is employed for coupling phenols with cyclohexyl derivatives, using reagents like diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3) in anhydrous tetrahydrofuran (THF) at room temperature.
- This reaction facilitates the formation of ether linkages between chlorophenol and cyclohexyl moieties.
Esterification Using Organic Bases and Anhydrides
- Esterification can be enhanced by using trifluoroacetic anhydride in the presence of organic bases such as pyridine and catalytic N,N-dimethylaminopyridine (DMAP) in dichloromethane, yielding trifluoroacetate intermediates that can be further transformed.
- The choice of base is critical; organic amines like pyridine or N,N-diisopropylethylamine are preferred to polarize hydroxyl groups effectively during esterification.
Representative Reaction Conditions and Yields
Analytical and Purification Techniques
- Purification is typically achieved via column chromatography or recrystallization.
- Characterization involves spectral analyses such as NMR, IR, and mass spectrometry to confirm the structure and purity.
- Diastereomeric mixtures formed during hydrogenation or reduction steps can be separated by chromatography.
Summary Table of Key Preparation Methods
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Acid-Catalyzed Esterification | 2-(4-chlorophenoxy)acetic acid, alcohol, H2SO4 | Simple, high yield | Requires reflux and acid handling |
| Grignard Addition | Cyclohexylmagnesium bromide, ethyl benzoylformate | Direct cyclohexyl introduction | Moderate yield, sensitive reagents |
| Mitsunobu Reaction | DIAD, PPh3, substituted chlorophenol | Mild conditions, selective ether formation | Longer reaction times |
| Anhydride Esterification | Trifluoroacetic anhydride, pyridine, DMAP | Quantitative yield, efficient | Requires careful base selection |
This detailed overview integrates multiple synthesis approaches for this compound, supported by experimental data and reaction conditions from peer-reviewed literature and patents. The combination of esterification, Grignard addition, and Mitsunobu coupling provides a versatile toolkit for the compound's preparation with optimized yields and purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 2,2-bis(4-chlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexyl 2,2-bis(4-chlorophenoxy)ketone or cyclohexyl 2,2-bis(4-chlorophenoxy)carboxylic acid.
Reduction: Formation of cyclohexyl 2,2-bis(4-chlorophenoxy)alcohol or cyclohexyl 2,2-bis(4-chlorophenoxy)alkane.
Substitution: Formation of cyclohexyl 2,2-bis(4-substituted phenoxy)acetate.
Scientific Research Applications
Pharmaceutical Applications
Cyclohexyl 2,2-bis(4-chlorophenoxy)acetate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is associated with the production of drugs that target conditions such as pollakiuria through its derivative, 2-cyclohexyl-2-hydroxy-2-phenylacetic acid. This compound is integral in the synthesis of oxybutynin, a medication used to treat overactive bladder symptoms .
Case Study: Synthesis of Oxybutynin
A study detailed the synthesis of oxybutynin from this compound via several steps involving hydrolysis and esterification. The process demonstrated a viable pathway for producing this therapeutic agent while optimizing yield and purity through careful reaction conditions and purification methods.
Agricultural Applications
In agriculture, this compound has been investigated for its potential as a herbicide or pesticide. Its chlorophenoxy moieties are structurally similar to well-known herbicides such as 2,4-Dichlorophenoxyacetic acid (2,4-D), which is widely used for controlling broadleaf weeds.
Herbicidal Activity
Research has shown that compounds with similar structures exhibit herbicidal properties by mimicking plant hormones (auxins), leading to uncontrolled growth and eventual plant death. The efficacy of this compound as a herbicide is under investigation, focusing on its selective toxicity to target species while minimizing harm to crops .
Data Tables
Mechanism of Action
The mechanism of action of cyclohexyl 2,2-bis(4-chlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key comparisons with structurally related compounds:
Key Research Findings
Hypolipidemic Efficacy: The piperidine ester analog (利贝特) demonstrates superior cholesterol-lowering effects compared to clofibrate, attributed to its ability to enhance cholesterol oxidation and bile acid excretion .
Synthetic Pathways: Synthesis of chlorophenoxy derivatives often involves esterification or hydrazide formation. For example, 2-(4-chlorophenoxy)acetohydrazide is synthesized via refluxing ethyl 2-(4-chlorophenoxy)acetate with hydrazine hydrate (83% yield) . In contrast, 2,4-dichlorophenoxy acetate requires sulfuric acid-catalyzed esterification of 2,4-dichlorobenzoic acid in methanol .
Environmental and Metabolic Considerations: Compounds with multiple chlorine substituents (e.g., 2,4-dichlorophenoxy acetate) exhibit higher environmental persistence, raising concerns about bioaccumulation . The hexyloxyethyl ester (CAS 35948-92-6) may have slower metabolic degradation due to its bulky ester group, though biological data remain scarce .
Critical Analysis of Structural Modifications
- Cyclohexyl vs.
- Chlorine Substitution Patterns: Bis(4-chlorophenoxy) groups optimize lipid affinity and target binding compared to mono- or 2,4-dichloro derivatives, which may exhibit off-target herbicidal effects .
Q & A
Basic: What are the established synthetic routes for cyclohexyl 2,2-bis(4-chlorophenoxy)acetate, and how do reaction conditions influence yield?
This compound is synthesized via esterification of 2,2-bis(4-chlorophenoxy)acetic acid with cyclohexanol. A typical protocol involves acid catalysis (e.g., concentrated sulfuric acid) under reflux conditions. For example, analogous syntheses of phenoxyacetate esters use methanol as a solvent with reflux times of 4–6 hours, followed by ice-water precipitation and recrystallization . Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of acid to alcohol), temperature (60–80°C), and catalyst concentration (1–2% v/v). Impurities from incomplete esterification can be mitigated via column chromatography (silica gel, hexane/ethyl acetate eluent).
Basic: Which spectroscopic and computational methods are most reliable for structural characterization?
- NMR : ¹H/¹³C NMR resolves aromatic protons (δ 6.8–7.4 ppm for chlorophenyl groups) and ester carbonyl signals (δ 170–175 ppm). Cyclohexyl protons appear as multiplet signals (δ 1.0–2.5 ppm) .
- X-ray crystallography : Single-crystal analysis confirms bond angles and spatial arrangement (e.g., C–O bond lengths ~1.43 Å for phenoxy groups) .
- Computational : Density functional theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and vibrational frequencies (FTIR validation) .
Basic: What biological activity data exist for this compound, and how are assays designed to evaluate lipid-lowering effects?
The compound (Lifibrate) reduces cholesterol by enhancing oxidation and bile acid excretion. In vitro assays use HepG2 cells to measure LDL receptor upregulation via RT-PCR, while in vivo studies employ hyperlipidemic rodent models fed high-cholesterol diets. Key endpoints include serum total cholesterol (enzymatic colorimetry) and β-lipoprotein levels (ultracentrifugation) .
Basic: What safety protocols are critical when handling this compound?
- Hazard classification : Analogous chlorophenoxy acetates (e.g., Ethyl 2,2-di(4-chlorophenyl)-2-hydroxyacetate) are classified as highly toxic (oral LD₅₀ < 50 mg/kg in rats). Use fume hoods, nitrile gloves, and closed systems to minimize exposure .
- Storage : Store at 2–8°C in amber glass under inert gas (N₂/Ar) to prevent hydrolysis .
Advanced: How can synthesis be optimized to address low yields in scale-up processes?
Common bottlenecks include poor solubility of intermediates and side reactions (e.g., cyclohexanol dehydration). Strategies:
- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 4 hours) and improves yield by 15–20% via controlled dielectric heating .
- Phase-transfer catalysis : Using tetrabutylammonium bromide (TBAB) enhances interfacial contact between aqueous and organic phases, increasing esterification efficiency .
Advanced: How to resolve contradictions in biological activity data across studies?
Discrepancies in cholesterol-lowering efficacy may arise from:
- Assay variability : Differences in cell lines (primary hepatocytes vs. HepG2) or animal strains (Sprague-Dawley vs. Wistar rats). Standardize protocols using ISO 17025 guidelines .
- Metabolite interference : Quantify active metabolites (e.g., free 2,2-bis(4-chlorophenoxy)acetic acid) via LC-MS to correlate bioactivity with pharmacokinetic profiles .
Advanced: What strategies enable rational design of derivatives with enhanced metabolic stability?
- Bioisosteric replacement : Substitute the cyclohexyl group with adamantane (rigid hydrocarbon) to reduce CYP450-mediated oxidation .
- Prodrug approaches : Synthesize sodium salts (e.g., sodium 4-chlorophenoxyacetate) for improved aqueous solubility and delayed hydrolysis .
Advanced: What mechanistic studies elucidate its hypolipidemic action at the molecular level?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
